Topological Complexity and Shape Three-Dimensionality vs. 3-Regioisomer
The 2-substituted regioisomer exhibits a higher computed molecular complexity value (192) compared to the 3-substituted regioisomer (188) [1][2]. While other computed physicochemical descriptors—molecular weight (199.70 Da), TPSA (54.6 Ų), hydrogen bond donor/acceptor count (2/3), and rotatable bond count (3)—are identical between the two isomers [1][2], the difference in complexity reflects the distinct spatial arrangement of atoms and bond connectivity topology. This higher complexity is indicative of a more intricate three-dimensional shape, which is a critical parameter in fragment-based drug design and diversity-oriented synthesis where maximizing topological novelty is a key selection criterion.
| Evidence Dimension | Computed molecular complexity |
|---|---|
| Target Compound Data | 192 (dimensionless complexity index) |
| Comparator Or Baseline | 188 for 3-(2-methanesulfonylethyl)azetidine hydrochloride |
| Quantified Difference | Δ = 4 (2.1% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) |
Why This Matters
In fragment library design and SAR exploration, molecular complexity and topological differentiation are direct indicators of scaffold novelty; a higher complexity score supports the selection of the 2-isomer over the 3-isomer when exploring underexploited chemical space.
- [1] PubChem. Compound Summary: 2-(2-Methanesulfonylethyl)azetidine hydrochloride. CID 165800925. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 3-(2-Methanesulfonylethyl)azetidine hydrochloride. CID 165941840. National Center for Biotechnology Information. View Source
